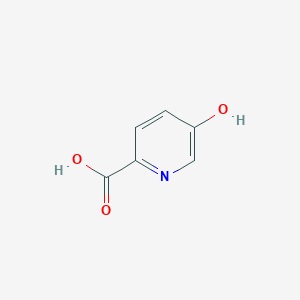

5-Hydroxypyridine-2-carboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-hydroxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-4-1-2-5(6(9)10)7-3-4/h1-3,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRRUFNHHQCLDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934029 | |

| Record name | 5-Hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15069-92-8 | |

| Record name | 15069-92-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Hydroxypyridine-2-carboxylic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 5-Hydroxypyridine-2-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as 5-hydroxypicolinic acid, is a pivotal chemical intermediate whose structural features—a hydroxyl and a carboxylic acid group on a pyridine scaffold—confer significant versatility.[1] This duality allows for a wide array of chemical modifications, making it an invaluable building block in the synthesis of complex, biologically active molecules.[1][2] Its derivatives are actively explored in pharmaceutical development, particularly for neurological disorders, and in the agrochemical sector for creating advanced herbicides and fungicides.[2][3] This guide provides a detailed exploration of the core synthetic pathways for this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices to empower researchers and drug development professionals in their synthetic endeavors.

Strategic Approaches to Synthesis: An Overview

The synthesis of this compound can be approached through several distinct strategies, primarily dictated by the availability and cost of starting materials. The most prevalent and industrially relevant methods include:

-

Direct Carboxylation of 5-Hydroxypyridine: An atom-economical approach leveraging the Kolbe-Schmitt reaction to directly introduce a carboxyl group.

-

Hydrolysis of Halogenated Precursors: A reliable method involving nucleophilic aromatic substitution on a pre-functionalized pyridine ring.

-

Diazotization of 5-Aminopyridine-2-carboxylic Acid: A classic transformation converting an amino group to a hydroxyl group via a diazonium salt intermediate.

This guide will dissect each of these pathways, offering both mechanistic insights and practical, field-proven protocols.

Pathway I: Direct Carboxylation via the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a powerful carboxylation method that proceeds by heating a phenoxide (or a heteroaromatic equivalent) with carbon dioxide under pressure.[4][5] This electrophilic aromatic substitution is particularly effective for electron-rich aromatic systems, making 5-hydroxypyridine a suitable substrate.

Mechanistic Rationale

The reaction's success hinges on the enhanced nucleophilicity of the pyridinolate anion compared to the neutral 5-hydroxypyridine.

-

Deprotonation: A strong base, typically an alkali hydroxide, deprotonates the hydroxyl group of 5-hydroxypyridine, forming the sodium or potassium pyridinolate salt. This step is critical as it generates a highly electron-rich aromatic ring.

-

Electrophilic Attack: The pyridinolate anion acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide. The regioselectivity (carboxylation at the C2 position, ortho to the hydroxyl group) is favored, often facilitated by chelation between the alkali metal cation, the pyridinolate oxygen, and the incoming CO2 molecule.[4][6]

-

Tautomerization & Acidification: The intermediate undergoes tautomerization to restore aromaticity. A final acidic workup protonates the carboxylate salt, yielding the desired this compound.[5][6]

Visualizing the Kolbe-Schmitt Pathway

Caption: Kolbe-Schmitt reaction pathway for this compound.

Experimental Protocol: Kolbe-Schmitt Carboxylation

Trustworthiness: This protocol is a generalized representation. Reactants and solvents must be thoroughly dried, as the presence of water can significantly decrease the yield.[6]

-

Preparation of Pyridinolate Salt: In a high-pressure autoclave, combine 5-hydroxypyridine with an equimolar amount of potassium hydroxide (KOH) in a suitable high-boiling inert solvent. Heat the mixture under vacuum to remove any residual water.

-

Carboxylation: Pressurize the sealed autoclave with dry carbon dioxide gas to 80-100 atm. Heat the reaction mixture to 150-180 °C and maintain for 6-12 hours with vigorous stirring.

-

Workup and Isolation: Cool the reactor to room temperature and cautiously vent the excess CO2. Dissolve the solid reaction mass in water.

-

Purification: Filter the aqueous solution to remove any insoluble impurities. Cool the filtrate in an ice bath and slowly acidify with concentrated sulfuric or hydrochloric acid to a pH of 3-4.

-

Product Collection: The product will precipitate as an off-white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Pathway II: Hydrolysis of 5-Chloro-2-cyanopyridine

This pathway represents a robust, multi-step approach starting from a more functionalized precursor. It involves the hydrolysis of both a nitrile group (to a carboxylic acid) and the displacement of a halogen via nucleophilic aromatic substitution.

Mechanistic Rationale

This synthesis is a testament to the controlled, sequential transformation of functional groups.

-

Hydrolysis of Nitrile: The synthesis begins with 5-chloro-2-cyanopyridine.[7] The nitrile group is first hydrolyzed to a carboxylic acid under strong acidic or basic conditions. Typically, heating with concentrated hydrochloric acid is effective, converting the cyano group (-CN) into a carboxylic acid group (-COOH) through a carboxamide intermediate.

-

Nucleophilic Aromatic Substitution: The resulting 5-chloropyridine-2-carboxylic acid is then subjected to hydrolysis under strong basic conditions (e.g., aqueous NaOH or KOH) at elevated temperatures. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the C5 position of the pyridine ring, which is activated towards attack by the electron-withdrawing effects of the ring nitrogen and the C2-carboxylate group. The chloride ion is displaced as the leaving group.

-

Acidification: The final step is acidification of the reaction mixture, which protonates the phenoxide and the carboxylate to give the final product.

Visualizing the Hydrolysis Pathway

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 5. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. jk-sci.com [jk-sci.com]

- 7. 5-Chloropyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

Introduction: The Strategic Importance of 5-Hydroxypicolinic Acid in Modern Synthesis

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxypicolinic Acid

5-Hydroxypicolinic acid, also known by its IUPAC name 5-Hydroxy-2-pyridinecarboxylic acid (CAS No: 15069-92-8), is a heterocyclic organic compound that has emerged as a pivotal building block in the fields of pharmaceutical and agrochemical development.[1][2] Its molecular structure, which uniquely combines a pyridine ring with both a hydroxyl and a carboxylic acid functional group, imparts a high degree of reactivity and versatility.[2][3] This dual functionality allows it to serve as a versatile intermediate, enabling chemists to construct complex, biologically active molecules with precision.[1][3]

This guide offers a comprehensive exploration of the core physicochemical properties of 5-hydroxypicolinic acid. As senior application scientists and drug development professionals, understanding these fundamental characteristics is not merely an academic exercise. It is the foundation upon which we can rationally design synthetic routes, develop stable formulations, and predict the molecule's behavior in biological systems. From solubility and ionization constants (pKa) that govern drug absorption and distribution, to spectroscopic fingerprints that ensure quality control, a deep dive into these properties is critical for unlocking the full potential of this valuable synthetic intermediate.[1] This document will provide both the foundational data and the experimental context necessary to effectively utilize 5-hydroxypicolinic acid in demanding research and development environments.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and identity. 5-Hydroxypicolinic acid is a substituted pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The structure consists of a hydroxyl (-OH) group at the 5-position and a carboxylic acid (-COOH) group at the 2-position of the pyridine ring.

Caption: Molecular structure of 5-Hydroxypicolinic Acid.

This unique arrangement of functional groups is the source of its chemical reactivity and its utility as a synthetic intermediate.[3] Key identifiers and basic molecular properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 15069-92-8 | [1][3][4][5][6] |

| Molecular Formula | C6H5NO3 | [4][5][7] |

| Molecular Weight | 139.11 g/mol | [4][5] |

| Canonical SMILES | C1=CC(=NC=C1O)C(=O)O | [5] |

| InChI Key | CGRRUFNHHQCLDZ-UHFFFAOYSA-N | [5][7] |

| Appearance | Solid, Pale Yellow Crystalline Solid | [4][5][6] |

Core Physicochemical Properties

The bulk properties of a compound dictate its handling, formulation, and interaction with other substances.

| Property | Value | Source(s) |

| Melting Point | 260-264 °C | [4][5][6] |

| Boiling Point (Predicted) | 514.9 ± 35.0 °C at 760 mmHg | [5][6] |

| Density (Predicted) | 1.485 ± 0.06 g/cm³ | [5][6] |

| Water Solubility | Soluble | [6] |

| Organic Solubility | Soluble in acetone, dimethyl sulfoxide (DMSO), ethanol, and methanol. | [4][5][6] |

| XLogP3 | 0.4 | [4] |

| Topological Polar Surface Area | 70.4 Ų | [4] |

Expert Insight: The high melting point is indicative of a stable crystalline lattice, likely reinforced by intermolecular hydrogen bonding between the carboxylic acid and hydroxyl groups. The positive XLogP3 value, while low, suggests some lipophilic character, but the high polar surface area and solubility in polar solvents like water and ethanol dominate its overall profile. This balance is often desirable in drug candidates, allowing for sufficient aqueous solubility for formulation while retaining the ability to cross biological membranes.

Ionization Behavior (pKa)

The acidity and basicity of a molecule, quantified by its pKa value(s), are arguably the most critical physicochemical parameters in drug development. They govern a compound's charge state at a given pH, which directly influences its solubility, absorption, distribution, metabolism, and excretion (ADME). 5-Hydroxypicolinic acid is an amphoteric molecule with three ionizable centers: the carboxylic acid, the pyridine nitrogen, and the phenolic hydroxyl group.

A predicted pKa value is reported as 1.15 ± 0.50.[5][6] This likely corresponds to the protonation of the pyridine nitrogen, which is a common pKa range for such functional groups. The carboxylic acid and phenolic hydroxyl groups will have distinct pKa values, which must be determined experimentally for accurate modeling of the molecule's behavior.

Caption: Putative ionization pathway of 5-Hydroxypicolinic Acid as pH increases.

Causality Behind Experimental Choice: Potentiometric titration is the gold-standard method for determining pKa values. It provides a direct measure of the buffering capacity of a solution containing the analyte as a function of added acid or base. This allows for the precise identification of the pH at which each ionizable group is 50% protonated and 50% deprotonated, which is the definition of the pKa.

Experimental Protocol: pKa Determination by Potentiometric Titration

Caption: Experimental workflow for pKa determination via potentiometric titration.

Self-Validating System:

-

pH Meter Calibration: The protocol begins with a three-point calibration of the pH electrode. This ensures the accuracy of all subsequent pH measurements, which is the primary dependent variable.

-

Standardized Titrants: Using titrants (e.g., 0.1 M HCl, 0.1 M NaOH) that have been previously standardized against a primary standard ensures the independent variable (volume of titrant) is accurate.

-

Inert Atmosphere: Performing the titration under a nitrogen blanket prevents dissolved CO2 from forming carbonic acid, which would interfere with the accurate determination of the analyte's pKa values.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of the molecule, essential for identity confirmation, purity assessment, and structural elucidation.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This is particularly useful for compounds with conjugated systems, such as the aromatic pyridine ring in 5-hydroxypicolinic acid.

Expert Insight: The absorption maximum (λmax) at 327 nm is characteristic of the π → π* electronic transitions within the conjugated system of the pyridine ring, influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group. The exact λmax is sensitive to the solvent and the pH, as protonation or deprotonation of the ionizable groups alters the electronic structure of the molecule. This property is the basis for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. While specific spectral data is not available in the initial search, a predicted spectrum would show:

-

¹H NMR: Distinct signals for the three protons on the pyridine ring, with chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the substituents. Separate, exchangeable signals for the -OH and -COOH protons would also be expected.

-

¹³C NMR: Six distinct signals corresponding to the six carbon atoms in the molecule (five in the ring and one in the carboxyl group).

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound, providing definitive confirmation of its identity. For 5-hydroxypicolinic acid (C6H5NO3), high-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to its monoisotopic mass of 139.027 g/mol .[4]

Stability and Storage

The long-term viability of a chemical reagent depends on its inherent stability and proper storage.

-

Stability: 5-Hydroxypicolinic acid is reported to be stable at room temperature.[4][5][6]

-

Storage Conditions: For long-term storage, it is recommended to store the compound in a cool, dry, and well-ventilated area away from incompatible substances, such as strong oxidizing agents.[5][8] Some suppliers recommend storage under an inert gas (nitrogen or argon) at 2-8°C.[6]

Conclusion: A Versatile Intermediate for Advanced Applications

5-Hydroxypicolinic acid presents a compelling profile for researchers and developers. Its physicochemical properties—a balance of polarity and lipophilicity, multiple sites for hydrogen bonding, and predictable spectroscopic characteristics—make it a reliable and versatile synthetic intermediate.[1][3] A thorough understanding and experimental validation of these properties, particularly the pKa values, are paramount for its successful application. From synthesizing novel drug candidates targeting neurological disorders to developing advanced agrochemicals, the robust chemical nature of 5-hydroxypicolinic acid ensures its continued importance in driving innovation across the chemical and life sciences.[1][2]

References

An In-Depth Technical Guide to 5-Hydroxypyridine-2-carboxylic Acid (CAS 15069-92-8): A Core Scaffold in Modern Drug Discovery

This guide offers a comprehensive technical overview of 5-Hydroxypyridine-2-carboxylic acid, also known as 5-Hydroxypicolinic acid. Beyond its fundamental chemical properties, we delve into its pivotal role as a versatile synthetic intermediate and, more critically, as a foundational scaffold in the design of potent enzyme inhibitors, particularly those targeting hypoxia-inducible factor (HIF) prolyl hydroxylases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique structural and functional attributes.

Core Chemical and Physical Characteristics

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. This dual functionality imparts a versatile reactivity profile, making it a valuable building block in organic synthesis.[1] Its physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 15069-92-8 | [2] |

| Molecular Formula | C₆H₅NO₃ | [2][3] |

| Molecular Weight | 139.11 g/mol | [2][3] |

| Appearance | Off-white to pale-yellow or yellow-brown crystalline powder/solid | [2][4] |

| Melting Point | ~268-275 °C (may decompose) | [4][5] |

| Solubility | Soluble in acetone, dimethyl sulfoxide (DMSO), ethanol, and methanol | [4][6][7] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [4][6] |

| Synonyms | 5-Hydroxypicolinic acid, 6-Carboxy-3-pyridinol | [1][2][8] |

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount in research and development. The following describes the expected spectroscopic signatures for this compound based on its functional groups and aromatic system.

-

¹H NMR Spectroscopy : In a suitable deuterated solvent like DMSO-d₆, the spectrum would exhibit distinct signals for the three protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing carboxylic acid and electron-donating hydroxyl group. Additionally, two broad singlets corresponding to the acidic protons of the hydroxyl and carboxylic acid groups would be expected, which would be exchangeable with D₂O.

-

¹³C NMR Spectroscopy : The spectrum would show six distinct carbon signals. The most downfield signal would correspond to the carbonyl carbon of the carboxylic acid (typically >165 ppm). The remaining five signals would represent the carbons of the pyridine ring, with their chemical shifts indicating the electronic environment created by the substituents.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A broad absorption band in the 3500-2500 cm⁻¹ region is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid and the phenolic hydroxyl group. A sharp, strong peak around 1700-1750 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.[9] Additional peaks in the 1600-1450 cm⁻¹ region would be attributed to the C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (139.11). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Generalized Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural characterization of a chemical standard like this compound.

Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of an organic compound.

The Central Role in Hypoxia-Inducible Factor (HIF) Pathway Modulation

The most significant application of the this compound scaffold is in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs).[10][11] These represent a novel class of oral medications for treating anemia, particularly in patients with chronic kidney disease (CKD).[10][11]

Mechanism of Action: Mimicking Hypoxia

Under normal oxygen conditions (normoxia), HIF-α subunits are continuously synthesized and then hydroxylated by Prolyl Hydroxylase Domain (PHD) enzymes. This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[12]

During hypoxia (low oxygen), PHD enzymes are inactive. This allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. The resulting HIF complex binds to Hypoxia Response Elements (HREs) on DNA, upregulating the transcription of numerous genes, including erythropoietin (EPO), which is the primary hormone stimulating red blood cell production.[13]

HIF-PHIs are small molecules that structurally mimic α-ketoglutarate, an essential co-substrate for PHD enzymes.[14] The this compound core is a highly effective pharmacophore that competitively binds to the active site of PHDs, inhibiting their function even under normoxic conditions.[14] This pharmacological inhibition prevents HIF-α degradation, thereby activating the body's natural response to hypoxia and stimulating endogenous EPO production.[10][12] Several HIF-PHIs, such as Roxadustat, Daprodustat, and Vadadustat, have been approved for clinical use in various countries.[10][13]

Signaling Pathway Diagram: HIF-α Regulation and PHD Inhibition

Caption: The HIF signaling pathway under normoxia versus hypoxia, highlighting the inhibitory action of HIF-PHIs.

Broader Synthetic Applications

Beyond its role in HIF-PHI development, this compound is a versatile intermediate for various chemical syntheses.[15][16]

-

Pharmaceuticals : It serves as a starting material or key intermediate for a range of biologically active molecules, including those targeting neurological disorders.[1][2] Its structure can be found in inhibitors of other metalloenzymes and as a scaffold for ligands targeting various receptors.[17][18][19]

-

Agrochemicals : The compound is used in the formulation and synthesis of advanced agrochemicals, such as herbicides and fungicides, contributing to improved crop protection and yield.[1][2]

-

Materials Science : Researchers are exploring its incorporation into polymers and specialized coatings to confer enhanced functional properties to materials.[1]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

To assess the inhibitory potential of a compound derived from the this compound scaffold, a robust in vitro enzymatic assay is essential. The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) against a target hydroxylase enzyme.

Objective: To quantify the inhibitory activity of a test compound against a recombinant human PHD enzyme.

Materials:

-

Recombinant human PHD enzyme (e.g., PHD2)

-

HIF-α peptide substrate

-

α-ketoglutarate (α-KG)

-

Ascorbate, Fe(II)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., HEPES or Tris-based)

-

Detection reagents (e.g., luminescence-based or fluorescence-based antibody detection system for the hydroxylated peptide)

-

384-well microplates

Procedure:

-

Compound Preparation : Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted down in 10 steps with a 1:3 dilution factor.

-

Reaction Mixture : In each well of a 384-well plate, add the assay buffer containing the HIF-α peptide substrate, ascorbate, and Fe(II).

-

Compound Addition : Add a small volume (e.g., 1 µL) of the serially diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Enzyme Initiation : Initiate the enzymatic reaction by adding a solution of the PHD enzyme and α-KG to all wells.

-

Incubation : Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).

-

Detection : Stop the reaction and add the detection reagents according to the manufacturer's protocol. This typically involves an antibody that specifically recognizes the hydroxylated peptide product.

-

Data Acquisition : Read the plate on a suitable plate reader (e.g., luminometer or fluorometer).

-

Data Analysis :

-

Normalize the data using the controls (0% inhibition for DMSO control, 100% inhibition for no enzyme control).

-

Plot the percent inhibition versus the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Workflow for IC₅₀ Determination

Caption: A streamlined workflow for determining the IC₅₀ of a potential enzyme inhibitor.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[3]

-

Hazard Identification :

-

Precautionary Measures :

-

Handling : Wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Use only in a well-ventilated area or under a chemical fume hood.[20] Avoid dust formation and inhalation.[3]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[20] Store at the recommended temperature of 2-8°C.[4]

-

-

First Aid :

-

Skin Contact : Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[3][20]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[20]

-

Inhalation : Move the person to fresh air. If breathing is difficult, get medical attention.[20]

-

Ingestion : Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]

-

Conclusion

This compound (CAS 15069-92-8) is far more than a simple chemical intermediate. Its structure represents a privileged scaffold in medicinal chemistry, most notably as the core of a clinically successful class of HIF prolyl hydroxylase inhibitors. Its ability to effectively chelate metal ions in the active sites of metalloenzymes while offering multiple points for synthetic modification ensures its continued relevance. For researchers in drug discovery and development, a thorough understanding of this compound's properties, reactivity, and biological context is essential for innovating the next generation of therapeutics for anemia and other hypoxia-related disorders.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.es [fishersci.es]

- 4. kuujia.com [kuujia.com]

- 5. This compound 97 1194707-71-5 [sigmaaldrich.com]

- 6. This compound CAS#: 15069-92-8 [m.chemicalbook.com]

- 7. This compound | 15069-92-8 [chemicalbook.com]

- 8. synchem.de [synchem.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]

- 14. academic.oup.com [academic.oup.com]

- 15. nbinno.com [nbinno.com]

- 16. H64265.14 [thermofisher.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Characteristics of 5-Hydroxypyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a heterocyclic organic compound with the molecular formula C₆H₅NO₃.[1] Its structure, featuring a pyridine ring substituted with both a hydroxyl and a carboxylic acid group, makes it a valuable synthetic intermediate in the development of pharmaceuticals and other fine chemicals.[2][3] A thorough understanding of its spectral properties is paramount for its identification, characterization, and quality control in research and development settings. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure

The structural arrangement of functional groups on the pyridine ring dictates the spectral characteristics of this compound.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental spectra for this compound, the following data is based on established principles of NMR spectroscopy and predicted values.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group. The acidic protons of the hydroxyl and carboxylic acid groups are also expected to be present, often as broad singlets.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.40 | d | ~8.0 |

| H-4 | 7.60 - 7.80 | dd | ~8.0, ~2.5 |

| H-6 | 8.10 - 8.30 | d | ~2.5 |

| -OH (hydroxyl) | 9.0 - 11.0 | br s | - |

| -COOH | 12.0 - 14.0 | br s | - |

Interpretation:

-

H-6: This proton is ortho to the nitrogen and meta to the electron-donating hydroxyl group, and ortho to the electron-withdrawing carboxylic acid group. The proximity to the electronegative nitrogen and the carboxylic acid group would deshield it the most, placing it furthest downfield. It is expected to appear as a doublet due to coupling with H-4.

-

H-4: This proton is coupled to both H-3 and H-6, and is expected to appear as a doublet of doublets.

-

H-3: This proton is ortho to the electron-donating hydroxyl group, which would shield it and shift it upfield relative to the other ring protons. It should appear as a doublet due to coupling with H-4.

-

-OH and -COOH Protons: These acidic protons are exchangeable and often appear as broad singlets. Their chemical shifts can be highly dependent on concentration and solvent. The carboxylic acid proton is typically more deshielded than the phenolic proton.[4]

Caption: Predicted ¹H NMR splitting pattern for the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals, corresponding to the five carbons of the pyridine ring and the carbonyl carbon of the carboxylic acid.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 115 - 120 |

| C-4 | 125 - 130 |

| C-5 | 155 - 160 |

| C-6 | 140 - 145 |

| -COOH | 165 - 170 |

Interpretation:

-

-COOH: The carbonyl carbon of the carboxylic acid is expected to be the most deshielded carbon, appearing in the typical range for carboxylic acids (160-180 ppm).[4]

-

C-5: This carbon is directly attached to the electronegative hydroxyl group, leading to a significant downfield shift.

-

C-2: This carbon is attached to the carboxylic acid group and is adjacent to the ring nitrogen, resulting in a downfield shift.

-

C-6: Being adjacent to the nitrogen atom, this carbon will also be deshielded.

-

C-4 and C-3: These carbons are expected to be the most shielded of the ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 2500 | O-H stretch (carboxylic acid) | Broad, Strong |

| ~3200 | O-H stretch (hydroxyl) | Broad, Medium |

| 1720 - 1680 | C=O stretch (carboxylic acid) | Strong |

| 1600 - 1450 | C=C and C=N ring stretching | Medium to Strong |

| 1320 - 1210 | C-O stretch (carboxylic acid) | Medium |

| ~1200 | C-O stretch (hydroxyl) | Medium |

Interpretation:

-

A very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.[4]

-

The C=O stretching of the carboxylic acid will give a strong, sharp peak around 1700 cm⁻¹.

-

The O-H stretching of the hydroxyl group will likely be a broad peak around 3200 cm⁻¹.

-

Multiple peaks in the 1600-1450 cm⁻¹ region will correspond to the aromatic ring stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The molecular weight of this compound is 139.11 g/mol .

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 139

-

Key Fragments:

-

m/z = 122 ([M-OH]⁺)

-

m/z = 94 ([M-COOH]⁺)

-

m/z = 66 ([C₄H₄N]⁺)

-

Interpretation of Fragmentation:

The molecule is expected to fragment in a predictable manner under electron ionization (EI). A primary fragmentation pathway would involve the loss of the carboxylic acid group.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum over a relevant m/z range.

Conclusion

The spectral data of this compound are consistent with its chemical structure, containing a hydroxyl-substituted pyridine ring and a carboxylic acid moiety. While experimental data is not widely available, predictive analysis based on fundamental spectroscopic principles provides a reliable framework for its characterization. The information presented in this guide serves as a valuable resource for researchers and scientists working with this important synthetic intermediate.

References

The Solubility of 5-Hydroxypicolinic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Solubility in the Application of 5-Hydroxypicolinic Acid

5-Hydroxypicolinic acid, a pyridine derivative featuring both a hydroxyl and a carboxylic acid group, is a versatile building block in the synthesis of complex molecules.[1][2] Its structural attributes make it a valuable intermediate in the pharmaceutical and agrochemical industries, particularly in the development of novel drug candidates for neurological disorders and in the formulation of advanced herbicides and fungicides.[3][4] The efficacy of 5-hydroxypicolinic acid in these synthetic applications is intrinsically linked to its solubility in various organic solvents. A thorough understanding of its solubility profile is therefore paramount for process optimization, formulation development, and ensuring the quality and consistency of the final products.

This technical guide provides a comprehensive overview of the solubility of 5-hydroxypicolinic acid in a range of organic solvents. It delves into the theoretical principles governing its solubility, presents available qualitative and comparative quantitative data, and offers a detailed, field-proven experimental protocol for determining its solubility. This guide is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize 5-hydroxypicolinic acid in their research and development endeavors.

Physicochemical Properties of 5-Hydroxypicolinic Acid

A foundational understanding of the physicochemical properties of 5-hydroxypicolinic acid is essential for interpreting its solubility behavior. These properties dictate the intermolecular forces at play between the solute and various solvents.

| Property | Value | Source |

| Molecular Formula | C6H5NO3 | [5] |

| Molecular Weight | 139.11 g/mol | [5] |

| Melting Point | 260-264 °C | [5] |

| pKa (Predicted) | 1.15 ± 0.50 | [6] |

| XLogP3 | 0.4 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Topological Polar Surface Area | 70.4 Ų | [5] |

The presence of both a hydrogen bond donor (hydroxyl group and carboxylic acid) and multiple hydrogen bond acceptor sites (the nitrogen atom in the pyridine ring and the oxygen atoms of the hydroxyl and carboxyl groups) suggests that hydrogen bonding will be a dominant factor in its solubility in protic and polar aprotic solvents.[5] The low XLogP3 value indicates a relatively hydrophilic character, which is consistent with its observed solubility in polar organic solvents.[5]

Solubility Profile of 5-Hydroxypicolinic Acid

Qualitative Solubility Data

5-Hydroxypicolinic acid is reported to be soluble in the following polar organic solvents:

This solubility in polar solvents can be attributed to the molecule's ability to form strong hydrogen bonds with these solvents, facilitated by its hydroxyl and carboxylic acid functional groups.[7] The lone pair of electrons on the pyridine nitrogen also contributes to its basicity and ability to interact with protic solvents.[8][9]

Comparative Solubility Analysis with Picolinic Acid

To provide a more quantitative perspective, it is insightful to examine the solubility of a structurally similar compound, picolinic acid (2-pyridinecarboxylic acid). While lacking the hydroxyl group, its solubility trends can offer valuable insights into the behavior of the pyridine carboxylic acid scaffold.

| Solvent | Picolinic Acid Solubility ( g/100g of solvent at 25°C) |

| Ethanol | 6.89 |

Note: Data for picolinic acid is provided for comparative purposes. The presence of the hydroxyl group in 5-hydroxypicolinic acid is expected to increase its polarity and enhance its solubility in polar protic solvents like ethanol and methanol compared to picolinic acid.

The hydroxyl group on the pyridine ring in 5-hydroxypicolinic acid is expected to increase its polarity and capacity for hydrogen bonding, likely leading to a higher solubility in polar protic solvents compared to picolinic acid.[7]

Theoretical Framework for Solubility

The solubility of 5-hydroxypicolinic acid is governed by the principle of "like dissolves like," which is rooted in the thermodynamics of solute-solvent interactions. The dissolution process involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions.

The key intermolecular forces at play include:

-

Hydrogen Bonding: The hydroxyl and carboxylic acid groups of 5-hydroxypicolinic acid can act as hydrogen bond donors, while the nitrogen atom of the pyridine ring and the oxygen atoms of the functional groups can act as hydrogen bond acceptors. This allows for strong interactions with protic solvents (e.g., ethanol, methanol) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, acetone).[7]

-

Dipole-Dipole Interactions: Both 5-hydroxypicolinic acid and polar organic solvents possess permanent dipoles, leading to favorable dipole-dipole interactions that contribute to solubility.

-

Van der Waals Forces: These weaker forces are present in all solute-solvent systems and play a supporting role in the overall solubility.

The interplay of these forces determines the extent to which 5-hydroxypicolinic acid will dissolve in a particular organic solvent.

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise quantitative solubility data, the shake-flask method is a robust and widely accepted technique.[10][11] The following protocol is a self-validating system designed for accuracy and reproducibility.

Step-by-Step Methodology

-

Preparation of Materials:

-

Ensure the 5-hydroxypicolinic acid is of high purity.

-

Use analytical grade or higher purity organic solvents.

-

Prepare a series of calibration standards of 5-hydroxypicolinic acid in the chosen mobile phase for the analytical method.

-

-

Saturation:

-

Add an excess amount of solid 5-hydroxypicolinic acid to a known volume of the organic solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

The amount of excess solid should be sufficient to be visible at the end of the equilibration period.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[11] The time required for equilibration may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

For finer particles or to expedite the process, centrifugation at the controlled temperature can be employed.[11]

-

-

Sampling and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical to avoid disturbing the solid at the bottom of the vial.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is essential to remove any microscopic undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantitative Analysis:

-

Analyze the concentration of 5-hydroxypicolinic acid in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve by plotting the peak area (or height) of the calibration standards against their known concentrations.

-

Determine the concentration of 5-hydroxypicolinic acid in the diluted samples by interpolating their peak areas from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 5-hydroxypicolinic acid in the organic solvent using the following formula: Solubility (mg/mL or g/L) = Concentration from calibration curve × Dilution factor

-

Conclusion: A Practical Framework for Harnessing the Potential of 5-Hydroxypicolinic Acid

The solubility of 5-hydroxypicolinic acid in organic solvents is a critical parameter that dictates its utility in various synthetic and formulation processes within the pharmaceutical and agrochemical sectors.[1][4] While comprehensive quantitative data remains an area for further investigation, the available qualitative information and the theoretical understanding of its molecular structure provide a strong basis for predicting its behavior in different solvent systems. The presented experimental protocol offers a robust and reliable method for determining precise solubility data, empowering researchers to make informed decisions in their work. By leveraging the insights and methodologies outlined in this guide, scientists and drug development professionals can optimize their use of 5-hydroxypicolinic acid, paving the way for innovations in medicine and agriculture.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. 5-Hydroxypicolinic acid [acrospharmatech.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. Pyridine [chemeurope.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. enamine.net [enamine.net]

Introduction: The Dynamic Nature of Heterocyclic Scaffolds

An In-depth Technical Guide: Tautomerism in Hydroxypyridine Carboxylic Acids: A Guide for Drug Discovery and Development

Tautomerism, the phenomenon where chemical compounds exist as a mixture of readily interconvertible structural isomers, is a cornerstone of organic chemistry.[1] This dynamic equilibrium most commonly involves the migration of a proton, a process known as prototropic tautomerism.[2][3] In the realm of heterocyclic chemistry, understanding tautomerism is not merely an academic exercise; it is fundamental to rationalizing the reactivity, physical properties, and biological activity of molecules.[2][4] The predominant tautomeric form of a compound dictates its hydrogen bonding capabilities, polarity, lipophilicity, and three-dimensional shape—all critical parameters in drug design.

Hydroxypyridine carboxylic acids are a class of compounds of significant interest in medicinal chemistry, serving as versatile building blocks for pharmaceuticals and agrochemicals.[5][6] Their structure, featuring a pyridine ring, a hydroxyl group, and a carboxylic acid, creates a complex landscape of potential tautomeric and ionic forms. The interplay between these functional groups means that the molecule's structure is not static but exists in a delicate, environment-dependent equilibrium. For researchers in drug development, mastering this concept is essential for predicting molecular behavior, from target binding to membrane permeability. This guide provides a detailed exploration of the core tautomeric equilibria in hydroxypyridine carboxylic acids, the factors that govern them, and the analytical techniques required for their characterization.

The Principal Tautomeric Equilibria

Hydroxypyridine carboxylic acids can exist in multiple tautomeric forms simultaneously. The two most important equilibria are the lactim-lactam (keto-enol) tautomerism involving the hydroxyl group and the pyridine ring, and the zwitterionic-neutral equilibrium involving the carboxylic acid and the basic pyridine nitrogen.

The Hydroxypyridine (Lactim) ⇌ Pyridone (Lactam) Equilibrium

The most prominent tautomerism in 2- and 4-hydroxypyridines is the equilibrium between the aromatic hydroxyl (enol or lactim) form and the non-aromatic pyridone (keto or lactam) form.[7] The enol form preserves the aromaticity of the pyridine ring, while the keto form features a carbonyl group and disrupts full ring aromaticity, though it is still stabilized by amide-like resonance.[8]

In the gas phase, the hydroxypyridine (enol) form is generally favored for simple hydroxypyridines.[9][10] However, in condensed phases (solution and solid state), the equilibrium can dramatically shift toward the more polar pyridone (keto) form, which is better stabilized by intermolecular hydrogen bonding and polar solvents.[8][11]

The Neutral ⇌ Zwitterionic Equilibrium

The presence of both an acidic carboxylic acid group and a basic pyridine nitrogen atom allows for an intramolecular acid-base equilibrium. This results in two main forms: a neutral molecule and a zwitterion (an internal salt with both a positive and negative formal charge).[12][13] The position of this equilibrium is critically dependent on the relative pKa values of the carboxylic acid and the pyridinium nitrogen.

Zwitterion formation is significantly favored in polar, protic solvents like water, which can effectively solvate the charged carboxylate and pyridinium groups.[14]

A Multi-Component System

Combining these two equilibria reveals a complex system where at least four different species can coexist, depending on the conditions. The overall preference is a delicate balance of aromaticity, intramolecular hydrogen bonding, and solvation energies.[15][16] For instance, a 3-hydroxy-4-pyridinecarboxylic acid can exist as a neutral enol, a zwitterionic enol, a neutral keto, or a zwitterionic keto form.

Factors Modulating Tautomeric Preference

The predominance of one tautomer over another is not intrinsic but is powerfully influenced by the molecule's environment and structure.

Solvent Effects

The choice of solvent is arguably the most critical factor in determining the tautomeric equilibrium.[11]

-

Nonpolar Aprotic Solvents (e.g., hexane, cyclohexane): These solvents poorly solvate polar or charged species. Consequently, they tend to favor the less polar, neutral hydroxypyridine (enol) tautomer.[9]

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents have a high dipole moment and can stabilize the more polar pyridone (keto) form. Their ability to accept hydrogen bonds also plays a role.[17]

-

Polar Protic Solvents (e.g., water, ethanol): These solvents dramatically shift the equilibrium toward the pyridone and zwitterionic forms.[10][18] They are excellent hydrogen bond donors and acceptors, effectively solvating the C=O and N-H groups of the pyridone and the charged centers of the zwitterion.[19] The presence of water has been shown to strongly stabilize the keto tautomer.[20]

| Solvent Type | Predominant Tautomeric Form(s) | Rationale |

| Nonpolar (e.g., Cyclohexane) | Hydroxypyridine (Enol), Neutral | Minimizes polarity; intramolecular H-bonding may be favored. |

| Polar Aprotic (e.g., DMSO) | Pyridone (Keto), Neutral/Zwitterionic | Dipole-dipole interactions stabilize the more polar keto form. |

| Polar Protic (e.g., Water) | Pyridone (Keto), Zwitterionic | Strong H-bonding network effectively solvates and stabilizes both the keto and zwitterionic species.[18] |

pH and Ionization State

The pH of the medium directly controls the protonation state of the carboxylic acid and the pyridine nitrogen, thereby influencing the neutral-zwitterion equilibrium.[12]

-

Acidic pH (low pH): The pyridine nitrogen is protonated, and the carboxylic acid is in its neutral -COOH form. The molecule carries a net positive charge.

-

Neutral pH: The system exists as an equilibrium mixture of neutral and zwitterionic forms.[13]

-

Basic pH (high pH): The carboxylic acid is deprotonated to the carboxylate (-COO⁻), and the pyridine nitrogen is neutral. The molecule carries a net negative charge.

Substituent Effects and Aromaticity

The electronic properties of other substituents on the pyridine ring can fine-tune the tautomeric balance. Electron-withdrawing groups can influence the pKa of the functional groups and the aromaticity of the ring. Recent studies have shown a direct correlation between the aromaticity of the pyridine ring, described by indices based on bond lengths, and the position of the proton in the keto-enol equilibrium.[15][21] The formation of the keto tautomer leads to a partial or complete loss of aromaticity in the pyridine ring.[16]

Analytical Methodologies for Tautomer Characterization

Determining the predominant tautomeric form(s) under specific conditions requires a multi-faceted analytical approach.

Spectroscopic Techniques

-

UV-Vis Spectroscopy: This is a powerful tool for studying tautomeric equilibria in solution, as the different tautomers often have distinct electronic transitions and thus different absorption spectra.[22][23] The aromatic enol form and the conjugated keto form will absorb at different wavelengths. By measuring spectra in various solvents, one can observe shifts in the equilibrium.[17][24]

Protocol 1: Characterization by UV-Vis Spectroscopy

-

Stock Solution Preparation: Prepare a concentrated stock solution of the hydroxypyridine carboxylic acid in a suitable solvent (e.g., DMSO or methanol).

-

Solvent Series: Prepare a series of dilute solutions (e.g., 10-50 µM) in a range of solvents with varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water). Ensure complete dissolution.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 500 nm using a quartz cuvette. Use the pure solvent as a blank.

-

Analysis: Compare the spectra. Look for the appearance or disappearance of absorption bands and shifts in λmax. The pyridone (keto) form typically has a distinct, often longer-wavelength absorption band compared to the hydroxypyridine (enol) form.[25] The ratio of absorbances at characteristic wavelengths can be used to estimate the equilibrium constant (KT).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The chemical shifts of protons and carbons are highly sensitive to the local electronic environment. Key diagnostic signals include:

-

¹H NMR: The chemical shift of the proton on the hydroxyl group (enol) versus the N-H proton (keto). The ring proton shifts will also differ significantly due to changes in aromaticity.

-

¹³C NMR: The chemical shift of the carbon attached to the oxygen. In the enol form, it will be in the aromatic C-O region (~150-160 ppm), while in the keto form, it will shift downfield into the C=O region (~170-180 ppm).

-

Crystallographic Analysis

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state.[15] It allows for precise measurement of bond lengths (e.g., C-O vs. C=O and C-N vs. C=N), which definitively distinguishes between keto and enol forms and confirms the location of protons.[16][21]

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are essential for predicting the relative thermodynamic stabilities of different tautomers and the energy barriers for their interconversion.[26][27] These methods can model the effects of solvation and provide insights that complement experimental data, helping to rationalize observed equilibria.[28][29][30]

Implications in Drug Discovery and Development

The tautomeric state of a hydroxypyridine carboxylic acid derivative has profound consequences for its pharmacological profile.

-

Target Recognition: Tautomers present different hydrogen bond donor/acceptor patterns and overall shapes. A drug may bind to its target protein exclusively in one tautomeric form.

-

Physicochemical Properties: The highly polar, zwitterionic keto form may have better aqueous solubility but lower membrane permeability compared to the less polar, neutral enol form. This directly impacts bioavailability.[31]

-

Metal Chelation: Hydroxypyridinones are well-known metal-binding pharmacophores, often used to inhibit metalloenzymes.[32] The keto-enol equilibrium is central to their ability to coordinate metal ions in an enzyme's active site. The addition of a carboxylic acid group can further enhance this binding.[33]

Conclusion

Tautomerism in hydroxypyridine carboxylic acids is a complex but critical area of study for chemists in drug discovery. The molecule's identity is not fixed but is a dynamic equilibrium of multiple forms, governed by a delicate interplay of aromaticity, hydrogen bonding, and environmental factors such as solvent and pH. A thorough understanding of these principles, combined with a robust analytical workflow encompassing spectroscopic, crystallographic, and computational methods, is essential for the rational design and development of novel therapeutics based on this versatile chemical scaffold. Recognizing and controlling the tautomeric state of a lead compound can be the key to optimizing its efficacy, selectivity, and pharmacokinetic properties.

References

- 1. Tautomer - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Tautomer [chemeurope.com]

- 4. chimia.ch [chimia.ch]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Zwitterions | ChemTalk [chemistrytalk.org]

- 14. Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. research.unipd.it [research.unipd.it]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. wuxibiology.com [wuxibiology.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 23. m.youtube.com [m.youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. asianpubs.org [asianpubs.org]

- 26. [PDF] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit | Semantic Scholar [semanticscholar.org]

- 27. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. pubs.aip.org [pubs.aip.org]

- 30. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 31. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxypyridine-2-carboxylic Acid: A Technical Guide to its Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxypyridine-2-carboxylic acid (also known as 5-hydroxypicolinic acid), a pivotal heterocyclic compound in the fields of pharmaceutical and agrochemical research. While a singular "discovery" paper remains elusive in historical archives, this document reconstructs its probable first synthesis through a classic organic chemistry approach. We will delve into the historical context of its synthesis, detailing the likely multi-step process from readily available starting materials. Furthermore, this guide will explore modern, more efficient synthetic routes and provide detailed experimental protocols. The physicochemical and spectroscopic properties of this versatile building block will be thoroughly examined, supported by predicted data. Finally, we will highlight its significant applications as a key intermediate in the development of novel therapeutic agents and advanced agrochemicals. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this compound.

Introduction and Significance

This compound (CAS No. 15069-92-8) is a pyridine derivative characterized by a carboxylic acid group at the 2-position and a hydroxyl group at the 5-position.[1] This unique arrangement of functional groups imparts a high degree of reactivity and versatility, making it a valuable intermediate in organic synthesis.[2] Its ability to undergo a variety of chemical transformations, such as esterification, amidation, and coupling reactions, allows for the creation of a diverse range of derivatives with tailored properties.[2]

The primary significance of this compound lies in its role as a foundational building block for complex, biologically active molecules.[3] In the pharmaceutical industry, it is a key intermediate in the synthesis of novel drug candidates, particularly those targeting neurological disorders.[3] In the agrochemical sector, it serves as a precursor for advanced herbicides and fungicides, contributing to improved crop protection and yield.[3] This guide will provide the reader with a thorough understanding of this important molecule, from its historical synthesis to its modern-day applications.

The Historical Synthesis: A Reconstructed Pathway

While the exact first synthesis of this compound is not well-documented in a single publication, a plausible historical route can be reconstructed based on established organic chemistry reactions of the mid-20th century. This pathway likely involved a two-step process starting from 5-amino-2-methylpyridine (also known as 5-amino-2-picoline).

Step 1: Oxidation of 5-Amino-2-methylpyridine to 5-Aminopyridine-2-carboxylic Acid

The first step in this proposed historical synthesis is the oxidation of the methyl group of 5-amino-2-methylpyridine to a carboxylic acid. Potassium permanganate (KMnO₄) was a common and powerful oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.[4][5] The reaction would have been carefully controlled to selectively oxidize the methyl group without degrading the pyridine ring or the amino group.

Experimental Protocol: Oxidation of 5-Amino-2-methylpyridine

-

1. Dissolution: 5-amino-2-methylpyridine is dissolved in an aqueous alkaline solution, such as aqueous sodium hydroxide, to protect the amino group and facilitate the reaction.

-

2. Addition of Oxidant: A solution of potassium permanganate is added portion-wise to the stirred solution of the aminopicoline. The reaction is typically exothermic and the temperature is maintained between 65-70°C.[6]

-

3. Reaction Monitoring: The reaction progress is monitored by the disappearance of the purple color of the permanganate.

-

4. Workup: Upon completion, the hot solution is filtered to remove the manganese dioxide byproduct.

-

5. Isolation: The filtrate is cooled and acidified with an acid like sulfuric acid to the isoelectric point of 5-aminopyridine-2-carboxylic acid, causing it to precipitate.

-

6. Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

dot digraph "Historical_Synthesis_Step_1" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption="Oxidation of 5-Amino-2-methylpyridine."

Step 2: Diazotization of 5-Aminopyridine-2-carboxylic Acid to this compound

The second step involves the conversion of the amino group of 5-aminopyridine-2-carboxylic acid to a hydroxyl group. This transformation is classically achieved through a diazotization reaction, followed by hydrolysis of the resulting diazonium salt.[7] The Sandmeyer reaction, discovered in 1884, provides a well-established method for this type of conversion.[8]

Experimental Protocol: Diazotization of 5-Aminopyridine-2-carboxylic Acid

-

1. Diazotization: 5-aminopyridine-2-carboxylic acid is dissolved in a cold, aqueous mineral acid (e.g., sulfuric or hydrochloric acid). A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the temperature between 0-5°C to form the diazonium salt.[9]

-

2. Hydrolysis: The solution containing the diazonium salt is then gently warmed. The diazonium group is unstable and hydrolyzes in the aqueous acidic solution, releasing nitrogen gas and forming the hydroxyl group.[10]

-

3. Isolation: After the evolution of nitrogen gas ceases, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of this compound to induce precipitation.

-

4. Purification: The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like water or ethanol.

dot digraph "Historical_Synthesis_Step_2" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption="Conversion of the amino group to a hydroxyl group."

Modern Synthetic Approaches

While the historical two-step synthesis is instructive, modern organic synthesis has developed more direct and efficient methods for the preparation of this compound. These methods often offer higher yields, milder reaction conditions, and greater scalability.

One common modern approach starts from 2-bromo-5-nitropyridine. This multi-step synthesis involves the following key transformations:

-

Nucleophilic Aromatic Substitution: The nitro group can be displaced by a methoxy group using sodium methoxide.

-

Hydrolysis of the Bromo Group: The bromo group can be converted to a carboxylic acid via various methods, such as lithium-halogen exchange followed by carboxylation with carbon dioxide.

-

Demethylation: The methoxy group is then cleaved to the desired hydroxyl group, often using strong acids like HBr.

Another approach involves the biocatalytic transformation of precursors like 2-cyanopyrazine, which can offer high yields and a "greener" synthetic route.[11]

Physicochemical and Spectroscopic Data

This compound is typically an off-white to white crystalline solid.[3] It is soluble in solvents like acetone, dimethyl sulfoxide, ethanol, and methanol.[12]

| Property | Value | Source |

| CAS Number | 15069-92-8 | [1] |

| Molecular Formula | C₆H₅NO₃ | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Melting Point | 260-264 °C | [1] |

| Appearance | Off-white crystalline powder | [3] |

Spectroscopic Profile (Predicted)

Due to the limited availability of publicly accessible, experimentally-derived spectra for this compound, the following data is based on established principles of spectroscopic theory and data from structurally related compounds.

¹H NMR (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | Carboxylic Acid (-COOH) |

| ~10.0 | br s | 1H | Phenolic Hydroxyl (-OH) |

| ~8.1 | d | 1H | H-6 |

| ~7.8 | dd | 1H | H-4 |

| ~7.3 | d | 1H | H-3 |

¹³C NMR (in DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| ~166 | Carboxylic Acid Carbonyl (C=O) |

| ~158 | C-5 (C-OH) |

| ~145 | C-2 (C-COOH) |

| ~140 | C-6 |

| ~125 | C-4 |

| ~120 | C-3 |

FTIR (KBr Pellet):

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid and phenol) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | C=C and C=N stretching (pyridine ring) |

| ~1250 | C-O stretch (phenol) |

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z = 139

-

Major Fragments: m/z = 122 ([M-OH]⁺), 94 ([M-COOH]⁺)

Applications in Research and Development

The utility of this compound as a synthetic intermediate is well-established in several key areas of chemical research and industry.

-

Pharmaceutical Development: It is a crucial building block in the synthesis of a variety of pharmaceuticals, with notable applications in the development of drugs for neurological disorders.[3] Its structure allows for the creation of derivatives with enhanced efficacy and specific biological targets.

-

Agrochemical Chemistry: This compound is used in the formulation of modern agrochemicals, including herbicides and fungicides, to improve crop yields and provide protection against pests.[2]

-

Biochemical Research: Researchers utilize this compound in studies related to enzyme inhibition and metabolic pathways due to its ability to interact with biological systems.[3]

-

Material Science: There is ongoing exploration of its potential in the development of new materials, such as polymers and coatings, where its properties could enhance durability and functionality.[3]

Conclusion

This compound, a seemingly simple heterocyclic compound, holds a significant position in the landscape of modern chemical synthesis. While its formal discovery is not clearly chronicled, its synthesis can be understood through the lens of classical organic reactions, providing valuable insight into the evolution of synthetic chemistry. Today, with more refined synthetic methods available, it continues to be a vital intermediate for innovation in pharmaceuticals, agrochemicals, and material science. This guide has aimed to provide a comprehensive technical overview for researchers and professionals, fostering a deeper understanding and appreciation for the pivotal role of this versatile molecule.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Picolinic acid - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]

- 7. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Diazotisation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. This compound | 15069-92-8 [chemicalbook.com]

5-Hydroxypyridine-2-carboxylic acid molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 5-Hydroxypyridine-2-carboxylic Acid

Abstract

This compound, also known as 5-hydroxypicolinic acid, is a heterocyclic compound of significant interest in medicinal and materials chemistry. Its unique arrangement of a pyridine ring, a hydroxyl group, and a carboxylic acid group imparts a rich and complex array of chemical properties. This guide provides a comprehensive exploration of its molecular structure, bonding, electronic properties, and the critical role of tautomerism and intermolecular forces. We will delve into the experimental and computational methodologies used to elucidate these features, providing researchers, scientists, and drug development professionals with a foundational understanding of this versatile molecular scaffold.

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No. 15069-92-8) is a substituted pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex, biologically active molecules.[1] Its structural framework is a cornerstone in the development of pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of advanced agrochemicals like herbicides and fungicides.[1][2] The molecule's utility stems from its dual functionality: the hydroxyl and carboxylic acid groups provide multiple reactive sites for chemical modification, such as esterification and amidation, allowing for the synthesis of diverse derivatives with tailored properties.[3] This guide will dissect the fundamental molecular and electronic characteristics that underpin its reactivity and utility.

Core Molecular Structure and Physicochemical Properties